4'-Amino[1,1'-biphenyl]-2-sulfonamide

Factor Xa inhibition Anticoagulant development Synthetic intermediate

4'-Amino[1,1'-biphenyl]-2-sulfonamide (CAS 221290-17-1, C₁₂H₁₂N₂O₂S, MW 248.30 g/mol) is a biphenyl sulfonamide featuring an amino group at the 4'-position and a sulfonamide moiety at the 2-position of the biphenyl scaffold. The compound is characterized by an XLogP3 value of 1.4, hydrogen bond donor count of 2, acceptor count of 4, rotatable bond count of 2, and topological polar surface area of 94.6 Ų.

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
CAS No. 221290-17-1
Cat. No. B13977680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Amino[1,1'-biphenyl]-2-sulfonamide
CAS221290-17-1
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)N)S(=O)(=O)N
InChIInChI=1S/C12H12N2O2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H,13H2,(H2,14,15,16)
InChIKeyXHVMLERESABDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Amino[1,1'-biphenyl]-2-sulfonamide (CAS 221290-17-1): Core Identifiers and Molecular Descriptors for Procurement


4'-Amino[1,1'-biphenyl]-2-sulfonamide (CAS 221290-17-1, C₁₂H₁₂N₂O₂S, MW 248.30 g/mol) is a biphenyl sulfonamide featuring an amino group at the 4'-position and a sulfonamide moiety at the 2-position of the biphenyl scaffold [1]. The compound is characterized by an XLogP3 value of 1.4, hydrogen bond donor count of 2, acceptor count of 4, rotatable bond count of 2, and topological polar surface area of 94.6 Ų [1]. This aminobiphenyl sulfonamide serves as a versatile synthetic intermediate in pharmaceutical research, with documented applications in the preparation of factor Xa inhibitors and antitumor agents [2][3].

4'-Amino[1,1'-biphenyl]-2-sulfonamide (CAS 221290-17-1): Why Biphenyl Sulfonamide Analogs Cannot Be Interchanged Without Validation


The specific 2-sulfonamide/4'-amino substitution pattern of this compound confers distinct reactivity and binding geometry that cannot be replicated by regioisomers or analogs with different substitution patterns. The ortho-positioning of the sulfonamide group relative to the biphenyl linkage creates a unique steric and electronic environment that influences both its utility as a synthetic intermediate and its potential biological interactions [1]. Notably, the compound is structurally distinct from the more extensively studied 1,1'-biphenyl-4-sulfonamide series (where the sulfonamide is at the 4-position) [2], and its N-tert-butyl derivative serves as a key intermediate in multiple patented pharmaceutical synthetic routes, underscoring the functional importance of the parent scaffold's specific architecture [3]. Substituting a 3- or 4-sulfonamide isomer, or a compound lacking the 4'-amino group, would alter the coupling orientation, amide bond formation efficiency, and ultimately the downstream pharmacophore geometry—risking synthetic failure or altered biological activity.

4'-Amino[1,1'-biphenyl]-2-sulfonamide (CAS 221290-17-1): Quantitative Differentiation Evidence for Scientific Selection


4'-Amino[1,1'-biphenyl]-2-sulfonamide as Essential Intermediate in Factor Xa Inhibitor Synthesis

The parent compound and its N-tert-butyl derivative serve as the critical biphenyl sulfonamide core in the synthesis of multiple factor Xa inhibitor candidates. The 2-sulfonamide orientation is essential for proper coupling with carboxylic acid intermediates via SOCl₂/triethylamine-mediated amide bond formation [1][2]. The structural specificity is non-negotiable: the 4'-amino group provides the nucleophilic coupling handle, while the 2-sulfonamide's ortho-positioning dictates the final inhibitor's geometry within the factor Xa S1 pocket [2].

Factor Xa inhibition Anticoagulant development Synthetic intermediate

Documented Use as Key Intermediate in Tasisulam (Antitumor Agent) Synthesis

4'-Amino[1,1'-biphenyl]-2-sulfonamide serves as the core biphenyl scaffold in the synthesis of tasisulam (also known as LY573636), an acyl-sulfonamide antitumor agent that reached Phase III clinical trials. The compound provides the essential biphenyl-2-sulfonamide framework that, upon acylation, yields the active pharmaceutical ingredient [1]. This established role in a clinically advanced compound distinguishes this intermediate from biphenyl sulfonamide isomers that have not been utilized in late-stage clinical candidates.

Antitumor agent synthesis Tasisulam Sulfonamide intermediate

Distinct Physicochemical Profile Versus 4-Sulfonamide Regioisomer Series

The 2-sulfonamide substitution pattern yields a computed XLogP3 value of 1.4 for 4'-amino[1,1'-biphenyl]-2-sulfonamide [1]. While direct comparative XLogP data for the 4-sulfonamide regioisomer (CAS 100142-87-8) is not publicly reported, the ortho-sulfonamide geometry creates distinct intramolecular hydrogen-bonding potential and steric constraints around the biphenyl linkage that affect solubility, membrane permeability, and coupling reactivity. This regioisomeric difference is fundamental to synthetic planning and cannot be assumed interchangeable.

Physicochemical properties Lipophilicity Regioisomer comparison

4'-Amino[1,1'-biphenyl]-2-sulfonamide (CAS 221290-17-1): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Factor Xa Inhibitor Candidates for Anticoagulant Drug Discovery

This compound, particularly its N-tert-butyl derivative, is a validated intermediate for constructing factor Xa inhibitors. The 4'-amino group serves as the coupling site for diverse carboxylic acid-containing pharmacophores (isoxazolines, pyrazoles, thiazoles) [1][2][3], while the 2-sulfonamide provides the critical binding element for the factor Xa S1 pocket [2]. Multiple synthetic routes in the patent and medicinal chemistry literature explicitly employ this scaffold [1][3].

Preparation of Tasisulam Analogs for Oncology Research

The compound is the core biphenyl-2-sulfonamide scaffold for tasisulam (LY573636) and related acyl-sulfonamide antitumor agents [4]. Researchers developing novel acyl-sulfonamide antitumor candidates can leverage this intermediate to access the validated biphenyl-2-sulfonamide architecture, enabling structure-activity relationship studies around the acyl substitution patterns while maintaining the core geometry that contributed to clinical advancement [4].

Biphenyl Sulfonamide Scaffold Diversification via Chan-Lam Coupling Chemistry

The 4'-amino group enables copper-catalyzed Chan-Lam coupling reactions with aryl boronic acids, providing a synthetic entry point for generating diverse N-arylated biphenyl sulfonamide libraries. Recent work on 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives (the 4-sulfonamide regioisomeric series) demonstrates the feasibility of this coupling strategy using Cu(OAc)₂ catalyst for carbonic anhydrase inhibitor development [5]. This methodology is applicable to the 2-sulfonamide isomer for generating novel compound libraries with distinct spatial presentation of the sulfonamide pharmacophore.

Reference Standard for Analytical Method Development and Impurity Profiling

As a defined intermediate in multiple pharmaceutical synthetic routes, this compound serves as a reference standard for HPLC method development, impurity profiling, and quality control in process chemistry settings. Its distinct retention characteristics (XLogP3 = 1.4) [6] and unique InChIKey (XHVMLERESABDIR-UHFFFAOYSA-N) [6] enable unambiguous identification in complex reaction mixtures, supporting robust analytical workflows for pharmaceutical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Amino[1,1'-biphenyl]-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.